a-D-Mannopyranosylamine
Description
α-D-Mannopyranosylamine is a glycosylamine derivative of mannose, characterized by an amine group replacing the hydroxyl at the anomeric carbon of the α-D-mannopyranose ring. This structural modification imparts unique reactivity, making it valuable in glycosylation reactions and oligosaccharide synthesis. Its synthesis often involves hydrazine hydrate in acidic conditions, as demonstrated in the preparation of mannopyranoside-containing pentasaccharides . Unlike its glycoside counterparts, α-D-Mannopyranosylamine serves as a versatile intermediate in glycobiology due to its nucleophilic amine group, enabling selective conjugation with carbonyl-containing molecules .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-PQMKYFCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-D-Mannopyranosylamine typically involves the reaction of mannose with ammonia or an amine under controlled conditions. One common method is the reductive amination of mannose using sodium cyanoborohydride as a reducing agent. The reaction is usually carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the amine .
Industrial Production Methods: Industrial production of α-D-Mannopyranosylamine may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure the compound’s purity and stability. Advanced techniques such as chromatography and recrystallization are employed to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions: α-D-Mannopyranosylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl and N-acyl derivatives.
Scientific Research Applications
Drug Delivery Systems
Mannosylated Carriers for Enhanced Bioavailability
One of the prominent applications of α-D-mannopyranosylamine is in the formulation of drug delivery systems. A study investigated the use of mannosylated self-emulsifying solid dispersions (SESDs) to enhance the oral bioavailability of noscapine, an anticancer drug. The formulation included hydroxypropyl methylcellulose (HPMC) stabilized carriers, which showed improved pharmacokinetics and efficacy in sensitizing lung cancer cells to cisplatin treatment. The results indicated that mannosylation increased the bioavailability by 40% compared to non-mannosylated formulations, demonstrating the potential for targeted delivery via lymphatic absorption due to the presence of mannose receptors on microfold (M) cells in the intestinal epithelium .
Glycosylation Processes
Role in Enzyme Activity and Protein Processing
α-D-Mannopyranosylamine plays a crucial role in glycosylation processes, which are essential for protein function and stability. Research has shown that N-glycosylation affects the trafficking and activation of proprotein convertases such as PC1/3. Inhibition studies using glycosidase inhibitors revealed that specific oligosaccharide structures are necessary for optimal enzyme activity and secretion. The presence of α-D-mannopyranosylamine derivatives was found to modulate these processes effectively .
Synthesis of Bioactive Compounds
Chiral Scaffolds for Drug Development
The compound also serves as a precursor in synthesizing chiral scaffolds, which are vital for developing new pharmaceuticals. A study detailed the synthesis of sugar-based aminonitriles derived from α-D-mannopyranosylamine, which can be utilized as intermediates in creating various bioactive compounds. This approach highlights the versatility of mannopyranosylamine in organic synthesis and its potential applications in medicinal chemistry .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Andey et al. (2016) | Drug Delivery | Developed mannosylated SESDs enhancing noscapine bioavailability by 40% |
| Kavlekar et al. (2020) | Enzyme Activity | Demonstrated that N-glycosylation influences PC1/3 processing and secretion |
| MDPI (2024) | Organic Synthesis | Explored synthesis pathways for chiral scaffolds using mannopyranosylamine derivatives |
Mechanism of Action
The mechanism of action of α-D-Mannopyranosylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to mannose receptors on cell surfaces, facilitating cellular uptake and internalization. This property is particularly useful in drug delivery systems, where α-D-Mannopyranosylamine can enhance the delivery of therapeutic agents to target cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between α-D-Mannopyranosylamine and structurally related compounds:
Biological Activity
α-D-Mannopyranosylamine is a glycosylamine derivative of mannose, which has garnered attention for its potential biological activities, particularly in drug delivery systems and as a targeting moiety in therapeutic applications. This article explores the biological activity of α-D-mannopyranosylamine, including its mechanisms of action, therapeutic potentials, and relevant case studies.
α-D-Mannopyranosylamine exhibits biological activity primarily through its interactions with specific receptors and its ability to enhance the delivery of therapeutic agents.
- Receptor Targeting : The compound can bind to mannose receptors on various cell types, facilitating the uptake of conjugated drugs or nanoparticles. This targeting mechanism is particularly beneficial for delivering therapeutics to macrophages and hepatocytes, which express high levels of these receptors .
- Stabilization of Therapeutics : Research indicates that α-D-mannopyranosylamine can be used to stabilize peptides and proteins against degradation in biological matrices. For example, mannosylated liposomes containing therapeutic peptides showed improved plasma stability compared to non-mannosylated counterparts .
Biological Activity in Drug Delivery
The incorporation of α-D-mannopyranosylamine into drug delivery systems has been extensively studied. Key findings include:
- Enhanced Gastrointestinal Permeability : Studies have shown that mannosylated formulations can improve the oral bioavailability of drugs by enhancing their permeability across intestinal barriers. This is particularly relevant for protein-based therapeutics where gastrointestinal absorption is typically low .
- Targeted Delivery : Mannosylation allows for targeted delivery to cells that express mannose receptors, such as dendritic cells and macrophages, enhancing the efficacy of vaccines and immunotherapeutics .
Case Studies
Several case studies highlight the practical applications of α-D-mannopyranosylamine in therapeutic contexts:
- Mannosylated Liposomes for Protein Delivery :
- Nanocarriers for Curcumin :
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers address ethical considerations when studying α-D-Mannopyranosylamine in preclinical models?
- Follow IACUC protocols for animal studies, including humane endpoints and sample size justification. For human cell lines, obtain IRB approval and document informed consent procedures .
Safety and Compliance
Q. What safety protocols are mandated for handling α-D-Mannopyranosylamine in laboratory settings?
- Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. How should waste containing α-D-Mannopyranosylamine be disposed of to comply with environmental regulations?
- Neutralize aqueous solutions with dilute HCl (pH 5-7) before disposal. Solid waste must be incinerated in certified facilities adhering to EPA guidelines .
Literature and Data Management
Q. What strategies ensure comprehensive literature reviews on α-D-Mannopyranosylamine’s applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
